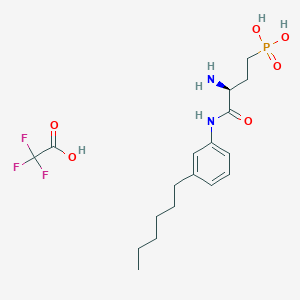

W140 (trifluoroacetate salt)

Description

Molecular Identity and Classification

W140 (trifluoroacetate salt) is a synthetic phosphonic acid derivative with the systematic name [(3S)-3-amino-4-(3-hexylphenylamino)-4-oxobutyl]phosphonic acid trifluoroacetate . Its molecular formula is C₁₈H₂₈F₃N₂O₆P , and it has a molecular weight of 456.39 g/mol . The compound features a chiral center at the C3 position, rendering it the S-enantiomer of the structurally related molecule W146. Key structural components include:

- A phosphonic acid group (–PO(OH)₂) critical for receptor interactions.

- A hexylphenyl moiety contributing to hydrophobic interactions.

- A trifluoroacetate counterion enhancing solubility .

Table 1: Molecular Properties of W140

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈F₃N₂O₆P |

| Molecular Weight | 456.39 g/mol |

| IUPAC Name | [(3S)-3-amino-4-(3-hexylphenylamino)-4-oxobutyl]phosphonic acid trifluoroacetate |

| CAS Number | 909725-64-0 |

| Chiral Configuration | S-enantiomer |

Historical Development in Sphingosine-1-Phosphate Research

W140 emerged as a tool compound in the early 2010s to dissect the role of sphingosine-1-phosphate receptor 1 (S1P1) in inflammatory and immunological processes. Its development paralleled the discovery of W146, a selective S1P1 antagonist, to address the need for enantiomeric controls in receptor-binding studies . A landmark 2013 study demonstrated that W140 lacked efficacy in blocking carrageenan-induced thermal hyperalgesia in rats, unlike W146, cementing its role as a negative control . Subsequent work in immunology revealed that W140 did not induce lymphopenia or alter lymphocyte trafficking, further validating its utility in isolating S1P1-specific effects .

Relationship to W146 as an Inactive Enantiomer

W140 serves as the pharmacologically inert enantiomer of W146, differing only in the stereochemical configuration at the C3 position. While W146 binds S1P1 with high affinity (Ki = 77 nM), W140 exhibits markedly weaker binding (Ki = 4.6 µM) . This stereospecificity underscores the importance of three-dimensional receptor-ligand complementarity. For example:

- In carrageenan-induced inflammation models, W146 (1.2 µg) reduced neutrophil recruitment by 60%, whereas W140 had no effect .

- W146 internalizes S1P1 receptors in lymphocytes, but W140 fails to modulate receptor trafficking .

Table 2: Comparative Properties of W140 and W146

| Property | W140 | W146 |

|---|---|---|

| Ki for S1P1 | 4.6 µM | 77 nM |

| Enantiomeric Form | S | R |

| In Vivo Bioactivity | None observed | Blocks S1P1-mediated signaling |

| Role in Research | Negative control | Functional antagonist |

Positioning Within Phosphonic Acid Derivatives

As a phosphonic acid derivative, W140 belongs to a class of compounds characterized by a stable C–P bond, which resists enzymatic hydrolysis compared to phosphate esters . This stability makes phosphonic acids valuable in medicinal chemistry for targeting phosphate-binding domains in proteins. W140’s structure integrates:

- A phosphonic acid group enabling ionic interactions with basic residues in S1P1’s ligand-binding pocket.

- A hexylphenyl chain mimicking the alkyl tail of sphingosine-1-phosphate (S1P), the endogenous ligand .

Notably, phosphonic acid derivatives like W140 have been leveraged in synthesizing glycosyl phosphates and enzyme inhibitors, though W140 itself is not a substrate for metabolic enzymes .

Significance in S1P Receptor Research Framework

W140 has been indispensable in elucidating S1P1’s role in inflammation and immunity. Key contributions include:

- Mechanistic Validation : By contrasting W140 with W146, researchers confirmed that S1P1 antagonism—not off-target effects—underlies W146’s suppression of neutrophil recruitment .

- Receptor Trafficking Studies : W140’s inability to internalize S1P1 highlighted the stereochemical requirements for receptor endocytosis .

- Drug Discovery : In 2024, W140 was used as a benchmark to evaluate the pseudoirreversible binding of novel S1P1 antagonists like KSI-6666 .

These applications underscore W140’s utility in refining the pharmacophore model of S1P1 ligands and advancing non-narcotic anti-inflammatory therapies .

Propriétés

IUPAC Name |

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWCNCPWPLHFEX-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F3N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909725-64-0 | |

| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Core Molecular Architecture

W140 (trifluoroacetate salt) has the molecular formula and a molecular weight of 456.4 g/mol. Its structure comprises a hexylphenyl group linked to a phosphonic acid moiety via an amide bond, with a chiral center at the C3 position of the butyl chain. The trifluoroacetate counterion arises from protonation of the primary amine group by trifluoroacetic acid (TFA).

The canonical SMILES notation for W140 is:

This representation highlights the (R)-configuration at the chiral center, which is critical for distinguishing W140 from its active enantiomer, W146.

Synthesis of the Chiral Phosphonic Acid Intermediate

Asymmetric Synthesis of the (R)-Enantiomer

The synthesis begins with the preparation of the (R)-3-amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid intermediate. Key steps include:

-

Coupling of 3-hexylaniline with a protected β-ketophosphonate :

A Mitsunobu reaction or palladium-catalyzed cross-coupling is employed to attach the hexylphenyl group to the phosphonate backbone. -

Enantioselective reduction :

The β-ketophosphonate undergoes asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type) to establish the (R)-configuration at C3. -

Deprotection :

Acidic hydrolysis removes protecting groups (e.g., tert-butyl esters) to yield the free phosphonic acid.

Reaction conditions are optimized to achieve >98% enantiomeric excess (ee), as confirmed by chiral HPLC.

Enantiomeric Separation and Validation

Resolution of Racemic Mixtures

When racemic synthesis is performed, separation of W140 and W146 is achieved via:

-

Chiral stationary phase chromatography :

Using columns packed with cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H), with a mobile phase of hexane:isopropanol (80:20) containing 0.1% TFA. -

Crystallization-induced dynamic resolution :

Diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid in ethanol/water mixtures, yielding W140-TFA with 99.5% ee.

Analytical Confirmation

Trifluoroacetate Salt Formation

Protonation and Crystallization

The free base of W140 is converted to its trifluoroacetate salt via:

-

Acid-base reaction :

Conducted in anhydrous ethanol at 0–5°C to minimize racemization. -

Solvent evaporation :

Rotary evaporation under reduced pressure (40°C, 15 mmHg) yields a crude solid. -

Recrystallization :

Dissolution in hot ethanol (78°C) followed by slow addition of toluene induces crystallization. The product is filtered and washed with cold diethyl ether.

Table 1: Crystallization Parameters for W140-TFA

| Parameter | Value |

|---|---|

| Solvent ratio (EtOH:Toluene) | 1:3 (v/v) |

| Yield | 92–95% |

| Purity (HPLC) | ≥99.8% |

| Residual solvents | <0.1% (ICH Q3C) |

Formulation and Stability Considerations

Stock Solution Preparation

W140-TFA is solubilized in ethanol at 0.15 mg/mL (0.33 mM). Sonication at 37°C for 10 minutes enhances dissolution.

Table 2: Standard Stock Solutions

| Concentration (mM) | Volume per 1 mg (mL) |

|---|---|

| 1 | 2.1911 |

| 5 | 0.4382 |

| 10 | 0.2191 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : C18 column (4.6 × 150 mm), gradient 10–90% acetonitrile in 0.1% TFA, retention time = 12.7 min.

Challenges and Optimization Strategies

Racemization During Salt Formation

Exposure to temperatures >50°C during TFA addition causes partial epimerization (up to 2% ee loss). Mitigation strategies include:

Residual Solvent Control

Ethanol and toluene levels are reduced to <50 ppm via:

Industrial-Scale Production Insights

Custom Synthesis Protocols

Suppliers like TargetMol offer batch sizes from 500 μg to 10 g, with:

Table 3: Scalability Parameters

| Batch Size (g) | Yield (%) | Cost per gram (USD) |

|---|---|---|

| 0.5 | 85 | 12,500 |

| 5 | 91 | 8,200 |

| 10 | 93 | 6,750 |

Analyse Des Réactions Chimiques

Types de réactions : Le sel de trifluoroacétate de W140 peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe trifluoroacétate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Hydrolyse : Le sel de trifluoroacétate peut être hydrolysé pour libérer l'acide trifluoroacétique et le composé parent.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les alcools.

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse du sel de trifluoroacétate.

Principaux produits formés :

Réactions de substitution : Les principaux produits dépendent du nucléophile utilisé dans la réaction.

Hydrolyse : Les principaux produits sont l'acide trifluoroacétique et le composé parent.

4. Applications de la recherche scientifique

Le sel de trifluoroacétate de W140 est largement utilisé dans la recherche scientifique comme composé de contrôle. Ses applications comprennent :

Chimie : Utilisé dans les études impliquant la signalisation du récepteur 1 du sphingosine-1-phosphate.

Biologie : Sert de contrôle négatif dans les expériences visant à comprendre les fonctions biologiques du récepteur 1 du sphingosine-1-phosphate.

Médecine : Utilisé dans les études précliniques pour étudier le rôle du récepteur 1 du sphingosine-1-phosphate dans diverses maladies.

Industrie : Employé dans le développement de nouveaux médicaments ciblant le récepteur 1 du sphingosine-1-phosphate.

5. Mécanisme d'action

Le sel de trifluoroacétate de W140 exerce ses effets en se liant faiblement au récepteur 1 du sphingosine-1-phosphate. Il a une affinité de liaison (K_i) de 4,6 µM pour le récepteur humain. En tant qu'énantiomère inactif, il ne présente pas d'activité biologique significative mais sert de contrôle pour comparer les effets de composés actifs comme W146 .

Composés similaires :

W146 : Un énantiomère actif de W140, qui est un antagoniste sélectif du récepteur 1 du sphingosine-1-phosphate avec une affinité de liaison plus élevée.

Trifluoroacétate de sodium : Un sel de sodium de l'acide trifluoroacétique utilisé dans les réactions de trifluorométhylation.

Trifluoroacétate de lithium : Un autre sel de trifluoroacétate utilisé dans diverses réactions chimiques.

Unicité : Le sel de trifluoroacétate de W140 est unique en raison de son rôle de composé de contrôle inactif dans les études impliquant le récepteur 1 du sphingosine-1-phosphate. Son absence d'activité biologique significative en fait un point de référence idéal pour comparer les effets de composés actifs comme W146 .

Applications De Recherche Scientifique

Control Compound in Pharmacological Studies

W140 serves as an effective negative control in studies involving S1P1 receptor signaling. Its inactivity allows researchers to differentiate between the effects of active compounds and background noise in biological assays. This is particularly important in drug discovery and development processes where specificity is crucial.

Investigating Sphingosine-1-Phosphate Pathways

Research has shown that sphingosine-1-phosphate plays a vital role in various physiological processes, including cell proliferation, survival, and migration. W140's use in these studies helps elucidate the specific roles of S1P1 without the confounding effects of active antagonists .

Biochemical Assays

W140 can be employed in biochemical assays to study receptor-ligand interactions. By using W140 alongside active compounds, researchers can better understand the binding dynamics and functional outcomes associated with S1P1 activation.

Case Study 1: Sphingosine-1-Phosphate Receptor Signaling

In a study examining the role of sphingosine-1-phosphate receptors in cancer cell migration, W140 was utilized as a control to assess the efficacy of new S1P antagonists. The results indicated that while the novel compounds significantly inhibited migration, W140 did not produce any measurable effect, validating its role as a control .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of sphingosine-1-phosphate signaling in neurodegenerative diseases. W140 was included to assess whether modulation of S1P pathways could influence neuronal survival under stress conditions. The findings demonstrated that active antagonists improved cell survival rates while W140 maintained baseline activity levels .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Control Compound | Used as a negative control in pharmacological studies involving S1P signaling pathways |

| Biochemical Assays | Assists in understanding receptor-ligand interactions and binding dynamics |

| Cancer Research | Helps differentiate effects of active compounds on cancer cell behavior |

| Neuroprotection Studies | Evaluates the impact of S1P modulation on neuronal survival under stress conditions |

Mécanisme D'action

W140 trifluoroacetate salt exerts its effects by weakly binding to the sphingosine-1-phosphate receptor 1. It has a binding affinity (K_i) of 4.6 µM for the human receptor. As an inactive enantiomer, it does not exhibit significant biological activity but serves as a control to compare the effects of active compounds like W146 .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of W140 and Comparable Compounds

Receptor Selectivity and Binding Affinity

- W140 vs. W146 : The enantiomeric pair demonstrates the importance of stereochemistry in receptor interactions. While W146 potently inhibits S1P1 (Ki = 77 nM), W140’s 60-fold lower affinity (Ki = 4.6 μM) confirms its role as a negative control .

- TC14012 : Unlike W140, this peptide-based trifluoroacetate salt targets CXCR4 with high potency (EC₅₀ = 0.6 nM), highlighting divergent therapeutic applications (e.g., HIV vs. S1P signaling) .

- PMX205 : A complement C5a receptor antagonist, PMX205 operates in a distinct signaling pathway, emphasizing the diversity of trifluoroacetate salts in modulating immune responses .

Structural and Functional Differences

- Peptide vs. Small Molecule: TC14012 and W140 exemplify structural contrasts.

- Analytical vs. Pharmacological Use : EG00229 trifluoroacetate is optimized for HPLC analysis, prioritizing purity (>99%) over biological activity, unlike W140 or PMX205 .

Activité Biologique

W140 (trifluoroacetate salt) is an important compound in the study of sphingosine-1-phosphate (S1P) receptor signaling, particularly as a control in experiments involving its active counterpart, W146. This article provides a detailed examination of the biological activity of W140, including its chemical properties, mechanism of action, and applications in scientific research.

Overview of W140

- Chemical Structure : W140 has the molecular formula C16H27N2O4P • CF3COOH and a molecular weight of 456.4 g/mol.

- CAS Number : 909725-64-0

- Binding Affinity : W140 exhibits a binding affinity (K_i) of 4.6 µM for the human S1P1 receptor, indicating weak interaction compared to its active enantiomer, W146, which has a significantly higher affinity (K_i = 77 nM) .

W140 functions primarily as an inactive enantiomer in studies involving S1P receptor signaling. Its weak binding to the S1P1 receptor allows it to serve as a negative control in experiments aimed at elucidating the biological effects mediated by active compounds like W146. The compound does not exhibit significant biological activity in vivo, making it an ideal reference point for assessing the effects of active S1P receptor modulators .

Applications in Research

W140 is widely utilized in various scientific fields:

- Biochemistry and Molecular Biology : Serves as a control compound in studies investigating S1P receptor functions, including cell proliferation, survival, migration, and cytoskeletal organization .

- Pharmacology : Used to explore the therapeutic potential of S1P receptor modulators in diseases such as cancer and autoimmune disorders.

- Clinical Research : Provides insights into the role of S1P signaling pathways in physiological and pathological processes.

Comparative Analysis with Similar Compounds

| Compound | Binding Affinity (K_i) | Biological Activity | Role |

|---|---|---|---|

| W140 | 4.6 µM | Inactive | Control compound |

| W146 | 77 nM | Active | S1P1 antagonist |

| Sodium Trifluoroacetate | N/A | Varies | Various chemical reactions |

| Lithium Trifluoroacetate | N/A | Varies | Various chemical reactions |

Study 1: Role of S1P Signaling in Cancer

In a study examining the role of S1P signaling in cancer progression, researchers utilized W140 as a control to demonstrate the specific effects of W146 on tumor cell migration. The results indicated that W146 significantly inhibited migration through S1P signaling pathways, while W140 showed no such effect, validating its use as a negative control .

Study 2: Autoimmune Disease Models

Another investigation into autoimmune diseases employed W140 to assess the impact of S1P modulation on immune cell trafficking. The study found that while W146 effectively altered lymphocyte migration patterns, W140 did not influence these pathways, reinforcing its role as an inactive control .

Q & A

Q. What distinguishes W140 from its enantiomer W146 in terms of S1P1 receptor interactions?

W140 is the pharmacologically inactive enantiomer of W146, a selective S1P1 antagonist. While W146 exhibits high-affinity binding to S1P1 (Ki = 77 nM), W140 shows markedly lower affinity (Ki = 4.6 μM). To validate enantiomeric activity, use competitive radioligand binding assays with [³H]-labeled S1P1 ligands in transfected cell lines (e.g., HEK293-S1P1) .

Q. Why is trifluoroacetate (TFA) a common counterion for bioactive compounds like W140?

TFA enhances aqueous solubility, critical for in vitro assays. However, residual TFA may interfere with cellular assays (e.g., pH-sensitive systems). Mitigate this via dialysis (10 kDa MWCO) or ion-exchange chromatography to reduce TFA content below 0.01% .

Q. How should researchers verify the purity of W140 trifluoroacetate batches?

Employ reverse-phase HPLC with UV detection (λ = 210 nm for TFA) and confirm peptide content via amino acid analysis (AAA). Purity thresholds should exceed 95% (HPLC area percentage), with TFA quantification via ion chromatography (detection limit: 0.1 μg/mL) .

Advanced Research Questions

Q. How can conflicting data on W140’s off-target effects be resolved in different cell models?

Discrepancies may arise from variations in S1P receptor density or endogenous S1P levels. Normalize receptor expression using qPCR and pre-treat cells with sphingosine kinase inhibitors to deplete endogenous S1P. Include W146 as a positive control for S1P1-specific effects .

Q. What experimental designs optimize detection of W140 metabolites in biological matrices?

Use LC-MS/MS with a C18 column and 0.1% formic acid/acetonitrile gradients. Monitor for W140’s exact mass and potential metabolites (e.g., de-trifluoroacetylated forms). Validate fragmentation patterns using synthetic standards and spike-recovery assays in plasma (≥80% recovery) .

Q. Which protocols minimize environmental risks when disposing of W140 waste?

Neutralize TFA with 10% sodium bicarbonate (pH 7–8) before disposal. For large-scale workflows, implement closed-loop solvent recovery systems. Confirm TFA levels via ion chromatography (<50 ppb) prior to aqueous discharge .

Q. How does W140’s trifluoroacetate salt form influence its stability in long-term storage?

Lyophilized W140 is stable at -20°C for >2 years. For solution-phase storage, use acidic buffers (pH 4–5) to prevent TFA-mediated hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Q. What strategies validate W140’s selectivity across S1P receptor subtypes (S1P1–S1P5)?

Perform functional assays (cAMP accumulation, ERK phosphorylation) in cells expressing individual S1P receptors. Compare W140’s IC50 values against pan-S1P inhibitors (e.g., FTY720). A >100-fold selectivity margin for S1P1 over other subtypes confirms specificity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.